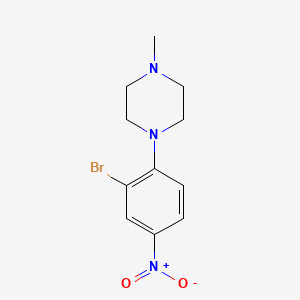

1-(2-Bromo-4-nitrophenyl)-4-methylpiperazine

Description

1-(2-Bromo-4-nitrophenyl)-4-methylpiperazine is a substituted piperazine derivative featuring a 2-bromo-4-nitrophenyl group attached to the piperazine core. The nitro group at the para position enhances electrophilicity, while the bromo group at the ortho position offers opportunities for further functionalization via cross-coupling reactions. This structural motif is common in medicinal chemistry, particularly in the development of receptor antagonists and enzyme inhibitors, due to piperazine’s ability to modulate solubility and binding affinity .

Properties

IUPAC Name |

1-(2-bromo-4-nitrophenyl)-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTGICOJIRJONX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-nitrophenyl)-4-methylpiperazine typically involves the reaction of 2-bromo-4-nitroaniline with 4-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst or sodium borohydride in methanol are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.

Major Products:

Substitution Reactions: Products include various substituted piperazines with different functional groups replacing the bromine atom.

Reduction Reactions: The major product is 1-(2-Amino-4-nitrophenyl)-4-methylpiperazine.

Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Antidepressant and Anxiolytic Properties

Research indicates that piperazine derivatives, including 1-(2-bromo-4-nitrophenyl)-4-methylpiperazine, exhibit potential antidepressant and anxiolytic effects. Studies have shown that modifications to the piperazine structure can enhance serotonin receptor activity, which is crucial for mood regulation and anxiety management. For instance, a study demonstrated that certain piperazine derivatives effectively inhibit serotonin reuptake, suggesting their potential as antidepressants .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies revealed that derivatives of 4-methylpiperazine can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The presence of the bromo and nitro substituents may enhance its reactivity towards biological targets, making it a candidate for further development as an anticancer agent .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for multiple reactions, including nucleophilic substitutions and coupling reactions, which are essential in synthesizing more complex organic compounds. For example, it can be used to synthesize novel heterocycles that may have biological activity .

Reactivity and Mechanism of Action

The compound's reactivity stems from its ability to participate in electrophilic aromatic substitution reactions due to the presence of the bromo and nitro groups. These groups can facilitate the formation of intermediates that are crucial for further synthetic transformations. Understanding the mechanism of action helps chemists design more effective synthetic pathways .

Case Study: Antidepressant Development

A notable study explored the efficacy of this compound in animal models of depression. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages, highlighting its potential as a lead compound for developing new antidepressants .

Case Study: Cancer Cell Line Testing

In another study focused on cancer therapeutics, researchers tested various piperazine derivatives against human cancer cell lines. The results showed that compounds similar to this compound exhibited cytotoxic effects, with IC50 values indicating promising activity against certain types of cancer cells .

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 1-(2-Bromo-4-nitrophenyl)-4-methylpiperazine with structurally related piperazine derivatives, highlighting key differences in substituents and their implications:

Key Observations :

- Electron-withdrawing vs.

- Substituent Position : Ortho-substituted bromo (2-position) in the target compound may sterically hinder interactions compared to para-substituted analogs (e.g., 1-(4-Bromophenyl)-4-methylpiperazine), which have symmetrical electronic distributions .

- Functionalization Potential: The bromo group allows for Suzuki or Ullmann coupling, a feature absent in chloro or fluoro analogs, making the target compound versatile in synthetic pathways .

Physicochemical Properties

- Solubility: The nitro group reduces solubility in aqueous media compared to non-nitro analogs (e.g., 1-(4-Bromophenyl)-4-methylpiperazine). Complexation with cyclodextrins may mitigate this .

- Spectroscopic Data :

Biological Activity

1-(2-Bromo-4-nitrophenyl)-4-methylpiperazine is a synthetic compound with a molecular formula of C₁₁H₁₄BrN₃O₂ and a molecular weight of approximately 300.16 g/mol. Characterized by a piperazine ring substituted with a 2-bromo-4-nitrophenyl group and a methyl group, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural configuration of this compound is significant for its biological interactions. The bromine and nitro substituents enhance its reactivity and influence its interaction with biological targets. The piperazine moiety is known for its role in various pharmacological agents, contributing to the compound's potential efficacy in neurological disorders.

Biological Activity Overview

Research indicates that this compound may interact with multiple molecular targets, affecting neurotransmission pathways and exhibiting potential effects on the central nervous system (CNS) functions. The nitro group’s electron-withdrawing nature enhances the compound's biological activity, which can be pivotal in developing new therapeutic agents.

Studies suggest that this compound may bind to specific receptors or enzymes, influencing various biological processes. Interaction studies often employ techniques such as:

- Molecular docking to predict binding affinities.

- Enzyme inhibition assays to evaluate functional impacts on target enzymes.

- Cell viability assays to assess cytotoxicity and therapeutic indices.

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally related compounds, highlighting differences that may affect biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Bromo-6-nitrophenyl)-4-methylpiperazine | Similar piperazine structure | Different nitro position may affect activity |

| 1-(4-Nitrophenyl)-4-methylpiperazine | Lacks bromine substituent | May exhibit different biological properties |

| 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine | Chlorine instead of bromine | Chlorine's electronic properties differ |

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

- Neurological Applications : A study indicated that derivatives of piperazine, including this compound, exhibited significant activity against CNS disorders by modulating neurotransmitter systems .

- Antiviral Activity : Research has suggested that similar compounds with heterocyclic structures show effectiveness against various viruses, indicating potential antiviral properties for this compound .

- Cytotoxic Effects : In vitro studies demonstrated that certain piperazine derivatives could inhibit cancer cell proliferation, suggesting that this compound might also possess anticancer properties .

Q & A

What are the common synthetic routes for 1-(2-Bromo-4-nitrophenyl)-4-methylpiperazine, and how are intermediates characterized?

Basic Synthesis

The compound is typically synthesized via nucleophilic aromatic substitution, where 2-bromo-4-nitroaniline reacts with 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) . Key intermediates, such as tert-butyl-protected derivatives, are characterized using H/C NMR and LC-MS to confirm structural integrity and purity. For example, tert-butyl 5-(3-amino-4-(4-methylpiperazin-1-yl)phenyl)-1H-indole-1-carboxylate is a critical intermediate in multi-step syntheses .

Advanced Optimization

Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst use) can improve yields. For instance, substituting DMF with acetonitrile may reduce side reactions in halogenated intermediates. Troubleshooting low yields involves analyzing byproducts via TLC or HPLC and adjusting stoichiometry or reaction time .

How is the molecular structure of this compound validated experimentally?

Basic Characterization

X-ray crystallography is the gold standard for structural validation. Monoclinic crystal systems (e.g., space group P2/c) with unit cell parameters (a = 10.021 Å, b = 15.203 Å, c = 15.868 Å) are resolved using graphite-monochromated Mo-Kα radiation . Complementary techniques include FT-IR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Advanced Analysis

Density functional theory (DFT) calculations compare experimental bond lengths/angles with computational models. For example, deviations >0.05 Å in C-Br or C-NO bonds may indicate steric strain or electronic effects, requiring further refinement of synthesis protocols .

What biological activities have been reported for structurally similar piperazine derivatives?

Basic Activity Profile

Piperazine derivatives exhibit antimicrobial, anticancer, and kinase inhibitory activities. For example, 1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine shows moderate activity against S. aureus (MIC = 8 µg/mL) and C. albicans (MIC = 16 µg/mL) .

Advanced Mechanistic Insights

Contradictory results in biological assays (e.g., varying IC values for kinase inhibition) may arise from differences in substituent positioning. For instance, 2-bromo-4-nitrophenyl groups enhance π-π stacking with tyrosine kinase active sites, while 4-methylpiperazine improves solubility .

How do physicochemical properties influence the drug-likeness of this compound?

Basic Property Determination

Key properties include logP (2.1–2.5), aqueous solubility (<0.1 mg/mL), and thermal stability (decomposition >200°C). These are measured via shake-flask assays, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) .

Advanced Design Considerations

Low solubility can be mitigated by prodrug strategies, such as introducing phosphate or acetyl groups. Computational tools like SwissADME predict bioavailability scores (0.55–0.65), guiding structural modifications for improved permeability .

How should researchers address contradictory data in biological or structural studies?

Methodological Approach

For conflicting bioactivity data, validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and cross-check with orthogonal methods (e.g., SPR for binding affinity). Structural discrepancies require re-evaluating crystallization conditions or computational parameters (e.g., basis sets in DFT) .

What safety protocols are recommended for handling this compound?

Basic Safety Measures

Wear PPE (gloves, goggles, lab coat) due to potential skin/eye irritation (GHS Category 2). Store in airtight containers at 2–8°C to prevent degradation. Monitor airborne exposure with OSHA-compliant ventilation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.